molecular formula C14H17NO3S2 B3209879 2-ethoxy-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide CAS No. 1060310-24-8

2-ethoxy-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide

Cat. No.: B3209879
CAS No.: 1060310-24-8
M. Wt: 311.4 g/mol
InChI Key: KCNMAWDMCFPFCK-UHFFFAOYSA-N
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Description

2-ethoxy-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an ethoxy group, a methyl group, and a thiophen-3-ylmethyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide can be achieved through a multi-step process involving the following key steps:

    Formation of the benzenesulfonamide core: This can be done by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the ethoxy group: This step involves the ethylation of the benzenesulfonamide using ethyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the thiophen-3-ylmethyl group: This can be achieved through a nucleophilic substitution reaction where the thiophen-3-ylmethyl halide reacts with the benzenesulfonamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting sulfonamide-sensitive enzymes or receptors.

    Material Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It can serve as a probe to study the interactions of sulfonamide derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-ethoxy-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes that are sensitive to sulfonamide derivatives. The ethoxy and thiophen-3-ylmethyl groups may enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-5-methylbenzenesulfonamide: Lacks the thiophen-3-ylmethyl group.

    5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide: Lacks the ethoxy group.

    2-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide: Lacks the methyl group.

Uniqueness

2-ethoxy-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is unique due to the presence of all three substituents (ethoxy, methyl, and thiophen-3-ylmethyl) on the benzenesulfonamide core. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-ethoxy-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S2/c1-3-18-13-5-4-11(2)8-14(13)20(16,17)15-9-12-6-7-19-10-12/h4-8,10,15H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNMAWDMCFPFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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